N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide typically involves multiple steps, including the introduction of bromine and sulfonyl groups to the benzene ring. Common synthetic routes may involve:
Sulfonylation: The addition of a sulfonyl group using sulfonyl chloride (RSO2Cl) in the presence of a base like pyridine.
Coupling Reactions: The final step often involves coupling the brominated and sulfonylated benzene ring with 2,4-dichlorobenzenecarboxamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the reaction conditions and scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide can be compared with other similar compounds, such as:
N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide: Similar structure but with a chlorine atom instead of bromine.
N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide: Contains a fluorine atom instead of bromine.
N-{4-[(4-methylphenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide: Features a methyl group instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different substituents.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NO3S/c20-12-1-6-15(7-2-12)27(25,26)16-8-4-14(5-9-16)23-19(24)17-10-3-13(21)11-18(17)22/h1-11H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEXRUYHBZCKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.